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Glycerol-d5 1-Acetate(1-Monoacetin-d5)

Cat. No.: B1156154
M. Wt: 139.16
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Studies

The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), is a fundamental technique with wide-ranging applications in science. biorxiv.org This process, known as deuterium labeling, minimally changes a molecule's chemical structure or biological activity but provides a powerful tag for tracing and analysis. columbia.edu The increased mass of deuterium can lead to a discernible kinetic isotope effect (KIE), where reactions involving the cleavage of a carbon-deuterium (C-D) bond may proceed at a different rate than those involving a carbon-hydrogen (C-H) bond. This effect is a valuable tool for elucidating reaction mechanisms. biorxiv.org

In the realm of biochemistry and medicine, deuterium labeling is crucial for metabolic research. columbia.edunih.gov Scientists use deuterated tracers to follow the metabolic fate of compounds within living organisms, a process known as isotopic tracing. nih.govspringernature.com By introducing a deuterated precursor like deuterated glucose or glycerol (B35011) into a biological system, researchers can track the incorporation of deuterium into various metabolites such as lipids, proteins, and DNA. columbia.edubiorxiv.org This allows for the mapping of complex metabolic networks and the quantification of the rate of metabolite flow, or flux, through specific biochemical pathways. nih.govbiorxiv.org

Furthermore, deuterium-labeled compounds are essential in analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. columbia.edunih.gov In quantitative mass spectrometry, a deuterated version of an analyte is often used as an ideal internal standard. Because it is chemically identical to the unlabeled compound, it behaves similarly during sample extraction and ionization, but its higher mass allows it to be distinguished, enabling highly accurate quantification. nih.gov

Application AreaSpecific Use of Deuterium Labeling
Metabolic Research Tracing the flow of atoms through biochemical pathways (e.g., lipid synthesis). columbia.edunih.gov
Quantifying metabolic flux to understand pathway activity. nih.gov
Pharmaceutical Science Investigating drug metabolism and pharmacokinetics (DMPK).
Creating "heavy" drugs with potentially altered metabolic stability (Kinetic Isotope Effect).
Analytical Chemistry Serving as internal standards for precise quantification in mass spectrometry. nih.gov
Aiding in structural elucidation studies using NMR spectroscopy.
Mechanistic Chemistry Elucidating reaction mechanisms by studying the kinetic isotope effect. biorxiv.org

Overview of Glycerol-d5 1-Acetate as a Research Probe and Standard

Glycerol-d5 1-Acetate, also known as 1-Monoacetin-d5, is a specialized chemical tool that embodies the principles of deuterium labeling. Its structure consists of a glycerol backbone where all five non-exchangeable hydrogen atoms have been replaced by deuterium, with a single acetate (B1210297) group esterified at the sn-1 position. This specific labeling pattern makes it a valuable asset in lipid research.

As a Research Probe: Glycerol-d5 1-Acetate can be used as a metabolic probe to investigate the biosynthesis and metabolism of glycerolipids. nih.gov Monoacylglycerols (MAGs) are key intermediates in the synthesis of more complex lipids, including diacylglycerols (DAGs), triacylglycerols (TAGs), and various phospholipids. researchgate.net When introduced into a cellular system, the deuterated glycerol backbone of Glycerol-d5 1-Acetate can be tracked as it is incorporated into these downstream lipid species. nih.gov Using mass spectrometry, researchers can identify and quantify the newly synthesized lipids that contain the d5-glycerol tag, providing direct insight into the activity of lipid metabolic pathways under various physiological or pathological conditions. nih.govnih.govnih.gov This approach is fundamental to elucidating how cells regulate lipid production and remodeling. nih.gov

As an Internal Standard: The most direct and common application of Glycerol-d5 1-Acetate is as an internal standard for the quantitative analysis of its unlabeled counterpart, 1-monoacetin, and other related monoacylglycerols. In fields like food science, materials science, and biomedical research, accurate measurement of monoacylglycerols is often necessary. researchgate.netnih.gov By adding a precise, known quantity of Glycerol-d5 1-Acetate to a sample, analysts can use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the ratio of the unlabeled analyte to the deuterated standard. This ratio allows for the precise calculation of the endogenous compound's concentration, correcting for variations in sample preparation, injection volume, and instrument response. The mass difference ensures that the signal from the standard does not overlap with the analyte, providing clear and accurate results. mdpi.com

PropertyValue
Chemical Formula C₅H₅D₅O₄
Molecular Weight 137.16 g/mol
Synonyms 1-Monoacetin-d5, Acetin, mono- (glycerol-d5), Glycerol 1-acetate-d5
Primary Application Internal standard for quantitative mass spectrometry, Metabolic probe in lipidomics.

Properties

Molecular Formula

C₅H₅D₅O₄

Molecular Weight

139.16

Synonyms

(±)-2,3-Dihydroxypropyl-d5 Acetate;  2,3-Dihydroxypropyl-d5 Acetate;  Glycerine -d51-Acetate;  Glycerol-d5 1-Monoacetate;  Glycerol-d5 α-Monoacetate;  Glyceryl-d5 1-Monoacetate;  NSC 35010-d5;  α-Monoacetin-d5

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Derivatization of Deuterated Monoacetins

Strategies for Site-Specific Deuterium (B1214612) Incorporation into Glycerol (B35011) Backbone

Synthesis of Deuterated Glycerol Precursors (e.g., Glycerol-d5)

Glycerol-d5, where five non-hydroxyl hydrogen atoms are replaced by deuterium, is a key precursor. medchemexpress.comsigmaaldrich.comscbt.com Commercially available forms of deuterated glycerol, such as Glycerol-d5 (1,1,2,3,3-Pentadeuteriopropane-1,2,3-triol) and Glycerol-d8 (where all hydrogens, including those on the hydroxyl groups, are deuterated), serve as starting materials for further chemical derivatization. sigmaaldrich.comscbt.comsigmaaldrich.comlgcstandards.com The isotopic purity of these precursors is critical and is typically specified as atom % D. sigmaaldrich.comsigmaaldrich.com

Synthetic routes to deuterated glycerol can be broadly categorized:

Chemical Synthesis: Traditional organic synthesis methods can be adapted to incorporate deuterium. For instance, processes starting from smaller molecules like allyl chloride can be modified by using deuterated reagents at key steps. google.com Another approach involves the reduction of suitable precursors with deuterium gas (D2) or other deuterium-donating reagents. arkat-usa.org

Metabolic Incorporation: A common and effective method for producing deuterated biomolecules is through metabolic pathways. nih.gov Organisms can be cultured in media enriched with heavy water (D₂O). nih.govresearchgate.net The deuterium from D₂O is incorporated into various molecules, including the glycerol backbone of lipids, through the organism's natural metabolic processes. nih.govmetsol.comosti.gov This method allows for the de novo biosynthesis of deuterated glycerol. nih.gov The extent of deuterium incorporation can be controlled by the concentration of D₂O in the medium and the duration of exposure. researchgate.netosti.gov

The resulting deuterated glycerol is then purified for use in subsequent acetylation reactions. Purification techniques may include distillation or ion exchange chromatography to remove impurities. frontiersin.org

Deuterium Exchange Methods for Glycerol Derivatives

Deuterium exchange methods provide an alternative strategy for introducing deuterium into a pre-existing glycerol molecule or its derivatives. These methods typically involve the exchange of hydrogen atoms for deuterium atoms from a deuterium source like D₂O.

Hydrogen/Deuterium Exchange (HDX) can be facilitated under specific conditions:

Acid/Base Catalysis: The C-H bonds in glycerol are generally stable. However, under acidic or basic conditions, particularly at elevated temperatures, exchange with a deuterium-rich solvent like D₂O can be promoted. oaepublish.com

Metal Catalysis: Transition metal catalysts can activate C-H bonds, facilitating their cleavage and subsequent replacement with a C-D bond. oaepublish.com This strategy offers the potential for site-selectivity, although achieving specific labeling on a polyol like glycerol can be challenging. arkat-usa.org

Electrochemical methods using heavy water as the deuterium source are also emerging as a powerful tool for deuteration, offering high efficiency and control under mild conditions. oaepublish.com While not specifically detailed for glycerol in the provided context, these general principles of deuterium exchange are applicable to the synthesis of deuterated organic molecules. arkat-usa.orgoaepublish.comnih.gov

Selective Acetylation Pathways for Deuterated Glycerol

Once the Glycerol-d5 precursor is obtained, the next stage is the selective attachment of an acetyl group to one of the primary hydroxyl positions to form 1-Monoacetin-d5. This esterification must be carefully controlled to maximize the yield of the desired mono-substituted product and to ensure regioselectivity. The acetylation of glycerol is a series of three consecutive and reversible reactions that can produce monoacetin, diacetin, and triacetin. nih.govwikipedia.orgmdpi.com

Direct Esterification with Acetic Acid/Anhydride (B1165640)

Direct esterification is a conventional method for producing glycerol acetates. nih.gov This involves reacting the deuterated glycerol with either acetic acid or acetic anhydride, typically in the presence of a catalyst.

Using Acetic Acid: The reaction of Glycerol-d5 with acetic acid is an equilibrium-limited process where water is formed as a byproduct. mdpi.comijcea.org To drive the reaction towards the products, an excess of acetic acid is often used, or the water is continuously removed. ijcea.orgbiofueljournal.com The reaction is influenced by temperature, the molar ratio of reactants, and the catalyst used. nih.govrsc.orgsrce.hr Various solid acid catalysts, such as sulphated alumina, have been shown to be active and stable for this reaction, yielding high glycerol conversion. srce.hr

Using Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid and can lead to higher yields of acetins under milder conditions. researchgate.netmdpi.com The reaction with acetic anhydride avoids the production of water, which can simplify the process and improve catalyst performance. researchgate.net However, controlling the reaction to selectively produce monoacetin is critical, as the high reactivity of the anhydride can favor the formation of di- and triacetin. nih.govmdpi.com The choice of catalyst and reaction conditions plays a significant role in product distribution. mdpi.com

Table 1: Representative Conditions for Direct Esterification of Glycerol
Acetylating AgentCatalystTemperature (°C)Glycerol:Agent Molar RatioKey OutcomeReference
Acetic AcidAmberlyst 15®100–150VariesSelectivity for monoacetin decreases then increases with temperature from 100-150°C. rsc.org
Acetic Acid20 wt% Cu-Ni/γ-Al2O31101:9Focus on high conversion and selectivity to di- and triacetin. srce.hr
Acetic AnhydrideSulfated Zirconia801:6100% glycerol conversion and 99.0% selectivity to triacetin. mdpi.com
Acetic AcidSulphated metal oxide70–1101:3 - 1:2099.12% glycerol conversion, with high selectivity to di- and triacetin. researchgate.net

Transesterification with Acetate (B1210297) Donors

Transesterification offers an alternative pathway where an acetate ester, such as ethyl acetate or methyl acetate, serves as the acetyl group donor. biofueljournal.comresearchgate.net This method is also reversible, and the equilibrium can be shifted by removing the alcohol byproduct (e.g., ethanol (B145695) when using ethyl acetate). biofueljournal.combiofueljournal.com

The reaction involves three consecutive steps, leading to mono-, di-, and triacetins. biofueljournal.com Acid catalysts like sulfuric acid, p-toluene sulfonic acid, or solid acid resins (Amberlyst) are commonly employed. biofueljournal.combiofueljournal.com By using the acetate donor as both a reactant and an entrainer to remove the alcohol byproduct via azeotropic distillation, high glycerol conversion can be achieved. biofueljournal.combiofueljournal.com

Table 2: Transesterification of Glycerol with Ethyl Acetate
CatalystTemperature (°C)SystemGlycerol Conversion (%)Monoacetin Selectivity (%)Reference
Sulfuric Acid70Reflux10045 biofueljournal.combiofueljournal.com
Sulfuric Acid70Azeotropic Distillation1003 biofueljournal.combiofueljournal.com
CaO/Al₂O₃70Batch Reactor87.5215.26 researchgate.net

Control of Regioselectivity in Monoacetin Formation (e.g., 1- versus 2-Monoacetin-d5)

The selective formation of 1-Monoacetin-d5 over its isomer, 2-Monoacetin-d5, is a significant synthetic challenge. Glycerol possesses two primary hydroxyl (-CH₂OH) groups at the C1 and C3 positions and one secondary hydroxyl (-CHOH) group at the C2 position. The primary hydroxyl groups are generally more reactive than the secondary one in chemical reactions, which provides a basis for regioselectivity. However, achieving high selectivity often requires specialized methods.

Chemo-enzymatic synthesis emerges as a superior strategy for controlling regioselectivity. nih.govbeilstein-journals.orgnih.gov Enzymes, particularly lipases, exhibit high specificity and can selectively catalyze reactions at specific positions on a molecule. nih.govresearchgate.net Lipases are widely used to catalyze the regioselective acylation of polyols. In the case of glycerol, many lipases preferentially acylate the primary hydroxyl groups. By employing an appropriate lipase (B570770) (e.g., from Candida antarctica) in a suitable reaction medium with Glycerol-d5 and an acetyl donor, it is possible to direct the acetylation almost exclusively to the C1 (or C3) position, yielding 1-Monoacetin-d5 with high isomeric purity. nih.govresearchgate.net This chemo-enzymatic approach combines the efficiency of chemical synthesis with the unparalleled specificity of biological catalysts. nih.govbeilstein-journals.orgnih.govnih.gov

Catalytic Systems for Deuterated Acetylation Reactions

The acetylation of Glycerol-d5 to yield Glycerol-d5 1-Acetate is a consecutive reaction that can also produce di- and tri-acetylated deuterated glycerols. The choice of catalyst is crucial in directing the reaction towards the desired mono-acetylated product. The reaction mechanism generally involves the protonation of the acetylating agent, followed by nucleophilic attack from one of the hydroxyl groups of the Glycerol-d5 molecule.

Homogeneous Acid Catalysis

Homogeneous acid catalysts are soluble in the reaction medium and are effective in promoting the acetylation of glycerol. Common catalysts in this class include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. analis.com.mybiofueljournal.com These catalysts function by protonating the carbonyl oxygen of the acetylating agent, typically acetic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of Glycerol-d5.

The primary advantage of homogeneous catalysis is the high reaction rates that can be achieved due to the excellent contact between the catalyst and reactants. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to corrosion issues and product contamination, necessitating complex purification steps.

Research on the non-deuterated counterpart, the acetylation of glycerol, provides insight into the expected reaction dynamics. For instance, using sulfuric acid as a catalyst in the reaction of glycerol with acetic acid has been shown to achieve high glycerol conversion. engj.org The selectivity towards monoacetin is influenced by reaction parameters such as temperature, reaction time, and the molar ratio of reactants.

Table 1: Representative Homogeneous Acid Catalysts for Glycerol Acetylation

CatalystReactant Ratio (Glycerol:Acetic Acid)Temperature (°C)Time (h)Glycerol Conversion (%)Monoacetin Selectivity (%)Reference
Sulfuric Acid1:61002~96~60 engj.org
p-Toluenesulfonic Acid1:670710045 biofueljournal.com

Note: The data presented is for the acetylation of non-deuterated glycerol and is considered representative for the synthesis of Glycerol-d5 1-Acetate under similar conditions.

Heterogeneous Acid Catalysis

To overcome the challenges associated with homogeneous catalysts, solid acid catalysts have been extensively investigated for glycerol acetylation. These heterogeneous catalysts are insoluble in the reaction medium, which simplifies their separation from the reaction products and allows for their reuse, making the process more environmentally friendly and cost-effective. mdpi.com

A variety of materials have been explored as heterogeneous acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides, and supported acids. mdpi.comresearchgate.netmdpi.com The catalytic activity of these materials is related to their acidic properties, including the type (Brønsted or Lewis), strength, and density of acid sites, as well as their textural properties like surface area and pore size. mdpi.com

For instance, Amberlyst-15, a sulfonic acid-based resin, has demonstrated high activity and selectivity in glycerol acetylation. researchgate.net Studies on the acetylation of glycerol with acetic acid using Amberlyst-15 have shown that the reaction conditions can be tuned to favor the formation of monoacetin. researchgate.net Similarly, zirconia-based catalysts have also been shown to be effective. researchgate.net

Table 2: Performance of Selected Heterogeneous Acid Catalysts in Glycerol Acetylation

CatalystReactant Ratio (Glycerol:Acetic Acid)Temperature (°C)Time (h)Glycerol Conversion (%)Monoacetin Selectivity (%)Reference
Amberlyst-151:9110597.17.59 researchgate.net
Sulfated Zirconia1:412049851.9 mdpi.com
Zeolite H-Y1:41102.5~85~75 mdpi.com

Note: The data presented is for the acetylation of non-deuterated glycerol and is considered representative for the synthesis of Glycerol-d5 1-Acetate under similar conditions.

Biocatalytic Approaches

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally benign route for the synthesis of monoacetins. nih.govjmbfs.org Lipases can catalyze the esterification or transesterification of glycerol with high regioselectivity, often favoring the primary hydroxyl groups, which is ideal for the synthesis of 1-monoacetin. The reactions are typically carried out under mild conditions, which minimizes the formation of byproducts. daneshyari.com

A commonly used biocatalyst for this purpose is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. nih.govdaneshyari.comcsic.es This enzyme has been successfully employed in the synthesis of glycerol acetates from glycerol and various acyl donors, such as methyl acetate or acetic acid. nih.govdaneshyari.com The use of an immobilized enzyme facilitates its recovery and reuse, similar to heterogeneous catalysts. csic.es

The chemo-enzymatic derivatization of glycerol involves combining chemical and enzymatic steps to achieve the desired product. nih.gov For the synthesis of Glycerol-d5 1-Acetate, a biocatalytic approach would involve the enzymatic acetylation of Glycerol-d5. The selectivity of the lipase for the 1-position of the glycerol backbone makes this method particularly attractive for producing the target molecule with high purity.

Research on the enzymatic production of non-deuterated glycerol acetate has demonstrated the feasibility of this approach. For example, using Novozym 435, high conversion of glycerol to glycerol acetate has been achieved under optimized conditions. nih.govdaneshyari.com

Table 3: Biocatalytic Synthesis of Glycerol Acetate using Novozym 435

Acyl DonorReactant Ratio (Glycerol:Acyl Donor)Temperature (°C)SolventGlycerol Conversion (%)Reference
Methyl Acetate1:4040tert-Butanol95.00 nih.govdaneshyari.com
Valeric Acid1:150Solvent-free (Microwave)69.2 (of valeric acid) researchgate.net

Note: The data presented is for the synthesis of non-deuterated glycerol acetate and is considered representative for the biocatalytic synthesis of Glycerol-d5 1-Acetate.

Applications of Glycerol D5 1 Acetate in Mechanistic and Metabolic Research

Elucidation of Metabolic and Biochemical Pathways

The deuterated glycerol (B35011) released from Glycerol-d5 1-Acetate acts as a powerful tool to trace the fate of glycerol in various metabolic processes. This enables a detailed investigation of lipid dynamics and central carbon metabolism.

Glycerol-d5, derived from Glycerol-d5 1-Acetate, is extensively used to measure the rate of appearance of glycerol in plasma, which is a direct indicator of whole-body lipolysis—the breakdown of triglycerides into glycerol and free fatty acids. metsol.comnih.govnih.gov Since glycerol kinase, the enzyme responsible for trapping glycerol within adipocytes, is largely absent in these cells, the release of glycerol into the bloodstream provides a more accurate measure of lipolysis compared to fatty acid flux, which can be confounded by re-esterification back into triglycerides. metsol.comnih.gov

Stable isotope tracers like d5-glycerol are administered via continuous infusion to achieve a steady-state concentration in the plasma. metsol.comnih.gov The enrichment of the tracer is then measured using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the rate of appearance of endogenous glycerol. nih.gov For instance, in post-absorptive normal human subjects, the appearance rate of glycerol has been determined to be approximately 2.22 ± 0.20 μmol/kg/min using deuterium-labeled glycerol. nih.gov

Table 1: Representative Data on Glycerol Turnover Rates Measured with Deuterated Glycerol Tracers

Subject GroupConditionGlycerol Rate of Appearance (μmol/kg/min)Reference
Normal Human SubjectsPost-absorptive2.22 ± 0.20 nih.gov
Insulin-Dependent Diabetic PatientsMild Metabolic Control2.48 ± 0.29 nih.gov

This table presents illustrative data from studies using deuterated glycerol to highlight the application in determining glycerol turnover. The administration of Glycerol-d5 1-Acetate would be a method to deliver the deuterated glycerol tracer for such studies.

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. nih.govnih.govmedchemexpress.com Isotopic tracers are fundamental to MFA, and the glycerol-d5 released from Glycerol-d5 1-Acetate can be used to trace the entry of the glycerol backbone into central carbon metabolism. nih.govnih.gov Glycerol can be converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. By tracking the deuterium (B1214612) label, researchers can determine the flux of glycerol into gluconeogenesis (the synthesis of glucose) and glycolysis.

While direct studies utilizing Glycerol-d5 1-Acetate for MFA are not prevalent in the reviewed literature, the principle relies on the established use of labeled glycerol in such analyses. For example, in studies of microbial metabolism, glycerol is a common carbon source, and its metabolic fate is crucial for understanding the production of various biochemicals. nih.gov In mammalian systems, the flux of glycerol to glucose can be a significant contributor to hepatic glucose production under certain physiological conditions.

Lipidomics, the large-scale study of lipids, and metabolomics, the study of all small molecules in a biological system, heavily rely on isotopic labeling to trace the synthesis and turnover of various species. nih.gov Glycerol-d5 1-Acetate serves as a precursor for the in vivo generation of deuterated glycerol, which can then be incorporated into newly synthesized glycerolipids, such as triglycerides and phospholipids.

By using mass spectrometry-based lipidomics approaches, researchers can identify and quantify the deuterated lipid species, providing a dynamic view of lipid metabolism. nih.gov This allows for the determination of the rates of synthesis and turnover of specific lipid classes and individual molecular species, offering insights into the metabolic remodeling that occurs in various physiological and pathological states. The use of deuterated tracers helps to distinguish newly synthesized lipids from the pre-existing pool.

Insights into Organic Reaction Mechanisms and Kinetic Studies

The isotopic substitution in Glycerol-d5 1-Acetate also makes it a useful tool for investigating the mechanisms of chemical and enzymatic reactions through the study of kinetic isotope effects.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov The KIE is a sensitive probe of the rate-determining step of a reaction and the structure of the transition state. nih.govwpmucdn.com For Glycerol-d5 1-Acetate, a primary KIE could be observed in reactions where a carbon-deuterium bond on the glycerol backbone is broken in the rate-limiting step.

More commonly, a secondary KIE might be observed during the hydrolysis of the acetate (B1210297) group. The presence of deuterium atoms on the glycerol moiety can influence the vibrational frequencies of bonds near the reaction center, even if the C-D bonds themselves are not broken. This can provide subtle but valuable information about the transition state of the hydrolysis reaction, for example, in studies of esterase enzyme mechanisms. While specific KIE studies on Glycerol-d5 1-Acetate are not widely reported, the principles of KIE analysis are well-established in enzymology and organic chemistry. nih.govmdpi.comnih.gov

Table 2: Theoretical Kinetic Isotope Effects in Ester Hydrolysis

Type of KIEDescriptionExpected Value (kH/kD)
Primary KIEC-D bond cleavage is rate-determining.> 1 (typically 2-7 for C-H/C-D)
Secondary KIE (α-effect)Isotope is on the carbon undergoing rehybridization.~1.0 - 1.2
Secondary KIE (β-effect)Isotope is on a carbon adjacent to the reaction center.~1.0 - 1.15

This table provides a theoretical framework for the potential application of Glycerol-d5 1-Acetate in KIE studies. The actual values would depend on the specific reaction and mechanism.

Isotopically labeled compounds are indispensable for tracing the pathways of chemical reactions and identifying intermediates. In the context of the metabolism of Glycerol-d5 1-Acetate, the deuterium label allows for the unambiguous tracking of the glycerol backbone. For instance, in studies of lipid remodeling, the labeled glycerol can be traced through various enzymatic steps, helping to confirm the sequence of reactions and the involvement of specific intermediates.

Furthermore, in synthetic organic chemistry, a deuterated starting material like Glycerol-d5 1-Acetate could be used to probe reaction mechanisms. The position of the deuterium atoms in the final products can reveal information about bond cleavages, rearrangements, and the stereochemistry of the reaction.

Studying Catalytic Cycles with Deuterated Reactants

The use of deuterated reactants like Glycerol-d5 1-Acetate is a powerful technique for elucidating the mechanisms of catalytic reactions, a field of study heavily reliant on understanding the sequence of elementary steps that constitute a catalytic cycle. The core principle behind this application is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org

The substitution of hydrogen with deuterium, a heavier isotope, results in a C-D bond that has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. wikipedia.org This phenomenon is known as a primary kinetic isotope effect and its observation provides strong evidence for the involvement of that specific C-H bond in the critical step of the catalytic cycle. libretexts.org

In the context of Glycerol-d5 1-Acetate, researchers can utilize this compound to probe enzymatic or chemical catalysis involving 1-monoacetin. For instance, in a hypothetical enzyme-catalyzed hydrolysis of the acetate group, if the reaction rate is significantly slower with Glycerol-d5 1-Acetate compared to the non-deuterated version, it could suggest that a C-H bond on the glycerol backbone is mechanistically involved in the rate-limiting step. This might occur through direct hydrogen abstraction by the catalyst or through secondary effects where the isotopic substitution influences the stability of a key transition state. nih.gov

Even in the absence of a primary KIE, secondary kinetic isotope effects (where the C-D bond is not broken but is located near the reaction center) can provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org By comparing the catalytic turnover of Glycerol-d5 1-Acetate with its unlabeled analogue, scientists can gain detailed insights into transition state structures and the specific interactions between the substrate and the catalyst's active site. researchgate.netresearchgate.net

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data in a Hypothetical Catalytic Reaction

Reactant Rate Constant (k) KIE (kH/kD) Mechanistic Implication
Glycerol 1-Acetate (unlabeled) kH \multirow{2}{*}{6.8} C-H bond cleavage is likely part of the rate-determining step.

Note: The data in this table is hypothetical and serves to illustrate the principles of KIE analysis.

Development of Reference Standards for Analytical Biochemistry

In analytical biochemistry, accuracy and precision are paramount. The development and use of reliable reference standards are fundamental to achieving trustworthy quantitative data. Stable isotope-labeled (SIL) compounds, such as Glycerol-d5 1-Acetate, have become indispensable as internal standards, particularly for quantitative analysis by mass spectrometry (MS). nih.govckisotopes.com

Glycerol-d5 1-Acetate is an ideal internal standard for the quantification of endogenous or unlabeled 1-monoacetin. It shares nearly identical chemical and physical properties with the analyte of interest, including extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer. scispace.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) due to the five deuterium atoms. This mass difference allows the mass spectrometer to measure the SIL standard and the target analyte simultaneously and independently.

Calibration and Validation of Quantitative Analytical Methods

Quantitative analytical methods, especially those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), require rigorous validation to ensure they are accurate, precise, and reliable. The use of a SIL internal standard like Glycerol-d5 1-Acetate is central to this process. mdpi.com

For calibration, a fixed amount of Glycerol-d5 1-Acetate is added to a series of calibration standards, each containing a known concentration of the unlabeled 1-monoacetin. The samples are then analyzed, and a calibration curve is constructed by plotting the ratio of the analyte's MS signal to the internal standard's MS signal against the analyte's concentration. nih.gov This ratiometric approach corrects for variations in sample volume, extraction recovery, and instrument response, resulting in a highly linear and robust calibration. mdpi.com

Method validation further employs the SIL standard to determine key performance characteristics:

Accuracy: The agreement between the measured concentration and the true concentration.

Precision: The degree of scatter among replicate measurements.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Table 2: Example Data for a Calibration Curve Using a Deuterated Internal Standard

Analyte Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1.0 5,150 101,200 0.051
5.0 26,200 103,500 0.253
10.0 52,900 102,800 0.515
50.0 258,000 101,900 2.532

Note: This data is for illustrative purposes to show the relationship used in creating a calibration curve.

Quality Control in Isotopic Analysis and Mass Spectrometry

Once a method is validated, maintaining its performance over time is crucial. This is achieved through a robust quality control (QC) program. Glycerol-d5 1-Acetate plays a vital role in the day-to-day quality control of quantitative assays for 1-monoacetin.

In routine analysis, the SIL internal standard is added to all samples, including unknown clinical or research samples and QC samples prepared at low, medium, and high concentrations within the calibration range. The inclusion of the internal standard in every sample helps to mitigate variability introduced during sample preparation and analysis, including matrix effects where other components in a complex biological sample can suppress or enhance the ionization of the target analyte. researchgate.net

By analyzing the QC samples alongside the unknowns in each analytical run, laboratories can monitor the method's ongoing performance. The calculated concentrations of the QC samples must fall within predefined limits of accuracy and precision. If the QC results are within these limits, it provides confidence in the accuracy of the data reported for the unknown samples in that batch. If the QC samples fail, it signals a potential issue with the assay (e.g., reagent degradation, instrument malfunction), prompting an investigation before patient or research data is released. scispace.com This systematic use of SIL standards ensures the long-term reliability and reproducibility of the analytical data.

Table 3: Compound Names Mentioned in the Article

Compound Name
Glycerol-d5 1-Acetate
1-Monoacetin-d5
1-Monoacetin

Computational Chemistry and Theoretical Modeling of Deuterated Glycerol Acetate Systems

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure, geometry, and energetic properties of molecules. For a flexible molecule like Glycerol-d5 1-Acetate, these methods are particularly valuable for elucidating its conformational preferences and predicting its spectroscopic signatures.

Conformational analysis of Glycerol-d5 1-Acetate involves identifying the various stable three-dimensional arrangements of the molecule, or conformers, and determining their relative energies. This is typically achieved by performing geometry optimizations and frequency calculations using methods such as Density Functional Theory (DFT). A study on the esterification of glycerol (B35011) with acetic acid has utilized DFT calculations at the M06-2X/6-311+G(d,p) level of theory to locate the most stable structures of the reactants and products by considering a large number of conformers. nih.gov For Glycerol-d5 1-Acetate, the rotation around the C-C and C-O single bonds gives rise to a complex potential energy surface with multiple local minima. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the electronic potential energy surface, but it does affect the zero-point vibrational energies (ZPVE), which can lead to subtle shifts in the relative stabilities of the conformers.

A systematic conformational search would involve rotating the dihedral angles of the glycerol backbone and the acetate (B1210297) group to map out the potential energy surface. The resulting conformers would then be optimized, and their relative energies, including ZPVE corrections, would be calculated. This information is crucial for understanding the molecule's behavior in different environments, as the population of each conformer will depend on its relative energy.

Quantum chemical calculations are also a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions can be invaluable for interpreting experimental spectra and for identifying the presence of specific conformers in solution. For instance, the analysis of NMR spectra, supported by quantum chemical calculations, has been successfully used to determine the probable conformation of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives in solution. mdpi.com In the case of Glycerol-d5 1-Acetate, the presence of deuterium would lead to characteristic changes in the NMR and IR spectra compared to its non-deuterated counterpart, which can be accurately modeled using quantum chemistry.

Below is an illustrative data table showcasing the kind of information that would be generated from a quantum chemical conformational analysis of Glycerol-d5 1-Acetate.

ConformerDihedral Angle (°C-C-C-O)Relative Energy (kcal/mol)Predicted ¹³C NMR Shift (ppm, C=O)Predicted IR Frequency (cm⁻¹, C=O stretch)
A600.00172.51735
B1800.75173.11730
C-601.20172.81732

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics Simulations for Solvent-Solute Interactions

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system at the atomic level.

For Glycerol-d5 1-Acetate, MD simulations can be employed to investigate its interactions with solvent molecules, which is crucial for understanding its solubility, aggregation behavior, and transport properties. Several studies have used MD simulations to investigate glycerol and its derivatives in aqueous solutions and other environments. nih.govnih.govrsc.orgnih.gov These simulations have provided insights into the hydrogen bonding network between glycerol and water, and the effect of glycerol on the structure and dynamics of biomolecules. nih.govnih.gov

To simulate Glycerol-d5 1-Acetate, a force field, which is a set of parameters that describes the potential energy of the system, is required. Standard force fields like AMBER or CHARMM can be adapted for the deuterated molecule by modifying the atomic masses of the deuterium atoms. The simulation would typically involve placing a single or multiple Glycerol-d5 1-Acetate molecules in a box of solvent molecules (e.g., water, chloroform) and simulating the system for a sufficient length of time to observe its equilibrium behavior.

Analysis of the MD trajectories can provide a wealth of information about solvent-solute interactions. This includes the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the average number of hydrogen bonds between the solute and solvent. Furthermore, the interaction energy between Glycerol-d5 1-Acetate and the surrounding solvent molecules can be calculated to quantify the strength of these interactions.

The following table provides a hypothetical example of the data that could be obtained from an MD simulation of Glycerol-d5 1-Acetate in different solvents.

SolventAverage Solute-Solvent Interaction Energy (kcal/mol)Average Number of Hydrogen Bonds (Solute-Solvent)
Water-25.84.2
Ethanol (B145695)-18.52.9
Chloroform-5.20.1

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Kinetic Modeling and Reaction Pathway Prediction for Acetylation Processes

The synthesis of Glycerol-d5 1-Acetate typically involves the acetylation of deuterated glycerol. Understanding the kinetics of this reaction is essential for optimizing the reaction conditions to achieve a high yield and selectivity for the desired monoacetate product. Kinetic modeling provides a mathematical framework for describing the rates of chemical reactions and predicting how they will change with varying conditions.

The acetylation of glycerol is a complex reaction that can lead to the formation of mono-, di-, and tri-acetins. mdpi.com Several kinetic models have been developed for the non-deuterated glycerol acetylation, often employing power-law kinetics or more complex models based on reaction mechanisms. mdpi.comusp.brbiofueljournal.com These models typically involve a set of differential equations that describe the change in concentration of the reactants and products over time. The rate constants and activation energies for each reaction step are determined by fitting the model to experimental data obtained at different temperatures, reactant molar ratios, and catalyst concentrations. biofueljournal.com

For the acetylation of deuterated glycerol, a similar kinetic modeling approach can be used. However, the presence of deuterium can lead to a kinetic isotope effect (KIE), where the reaction rate is altered due to the heavier mass of deuterium compared to hydrogen. The C-D bond is stronger than the C-H bond, which can lead to a primary KIE if this bond is broken in the rate-determining step of the reaction. Even if the C-D bond is not broken, a secondary KIE can be observed due to changes in the vibrational frequencies of the transition state. Incorporating the KIE into the kinetic model would involve adjusting the rate constants for the reactions involving the deuterated species.

Theoretical methods, such as transition state theory combined with quantum chemical calculations, can be used to predict the reaction pathways and activation barriers for the acetylation reaction. This can provide valuable insights into the reaction mechanism and help in the development of more accurate kinetic models.

An example of a data table containing hypothetical kinetic parameters for the formation of Glycerol-d5 1-Acetate is presented below.

Reaction StepRate Constant (k) at 100°C (L/mol·h)Activation Energy (Ea) (kJ/mol)
Glycerol-d5 + Acetic Acid -> 1-Monoacetin-d5 + Water0.1555
1-Monoacetin-d5 + Acetic Acid -> Diacetin-d5 + Water0.0865

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Q & A

Q. What validated methods are recommended for synthesizing Glycerol-d5 1-Acetate with high isotopic purity?

Synthesis of Glycerol-d5 1-Acetate typically involves deuterium incorporation at specific positions. A common approach is the acetylation of glycerol-d5 (deuterated at hydroxyl groups) using acetic anhydride under controlled conditions. Isotopic purity can be ensured by using deuterated precursors (e.g., D₂O-exchanged glycerol) and verifying deuteration levels via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Careful purification via column chromatography or distillation minimizes non-deuterated byproducts .

Q. How can researchers validate the purity and structural integrity of Glycerol-d5 1-Acetate?

Analytical validation often combines:

  • Chromatography : Reverse-phase HPLC or GC with deuterated internal standards (e.g., hexadecyl hexadecanoate) to assess retention time consistency .
  • Spectroscopy : ¹H/²H NMR to confirm deuteration sites and FT-IR to verify ester functional groups (C=O stretch at ~1730 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₅D₅H₅O₄, ~139.16 g/mol) and isotopic distribution .

Q. What are the critical storage conditions to prevent degradation of Glycerol-d5 1-Acetate?

Store at –20°C in inert, airtight containers under nitrogen to avoid hydrolysis. Antioxidants (e.g., BHT) may be added if oxidation is a concern, but their use must be explicitly documented to avoid interference in downstream assays .

Advanced Research Questions

Q. How can Glycerol-d5 1-Acetate be used as an internal standard in lipidomics to quantify monoacylglycerol metabolites?

Deuterated analogs like Glycerol-d5 1-Acetate serve as stable isotope-labeled standards (SILs) for absolute quantification:

  • Spike-and-Recover Workflow : Add a known quantity to biological samples (e.g., plasma, tissue homogenates) before extraction.
  • LC-MS/MS Integration : Use multiple reaction monitoring (MRM) to track deuterated vs. endogenous monoacylglycerols. Adjust for matrix effects via standard curves .

Q. What experimental designs address contradictions in reported metabolic stability data for deuterated glycerides?

Conflicting stability data may arise from:

  • Deuterium Isotope Effects : Altered reaction kinetics due to C-D vs. C-H bonds. Use kinetic isotope effect (KIE) studies to compare hydrolysis rates in vitro (e.g., simulated gastric fluid).
  • Matrix Variability : Test stability across physiological pH (1.5–7.4) and temperatures (25–37°C). Validate with isotopically labeled controls in parallel .

Q. How can researchers optimize the use of Glycerol-d5 1-Acetate in tracing glycidyl ester formation in processed foods?

Design tracer studies to monitor glycidyl ester generation during lipid heating:

  • Model Systems : Spike deuterated glycerol esters into oils (e.g., palm oil) and heat under controlled conditions (180–220°C).
  • Detection : GC-MS with selective ion monitoring (SIM) for deuterated glycidol derivatives. Compare to non-deuterated controls to quantify pathway contributions .

Q. What advanced separation techniques resolve co-eluting deuterated and non-deuterated species in complex mixtures?

  • 2D-LC : Couple hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to separate by polarity and deuteration.
  • Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collisional cross-section differences caused by deuterium substitution .

Methodological Considerations

Q. How should researchers mitigate isotopic dilution effects in metabolic flux studies using Glycerol-d5 1-Acetate?

  • Dose Calibration : Pre-determine the optimal tracer concentration to minimize natural abundance interference.
  • Compartmental Modeling : Use software (e.g., INCA) to correct for intracellular dilution pools and estimate true flux rates .

Q. What protocols ensure reproducibility in deuterated glyceride formulations for drug delivery systems?

  • Nanostructure Characterization : Use dynamic light scattering (DLS) and cryo-TEM to assess particle size and morphology.
  • Stability Testing : Monitor encapsulation efficiency and deuterated compound leakage under physiological conditions (e.g., PBS, 37°C) over 72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.